molecular formula C15H18Cl3N3O2 B12470418 N'-(1-ethylpiperidin-4-ylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide

N'-(1-ethylpiperidin-4-ylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide

Cat. No.: B12470418
M. Wt: 378.7 g/mol
InChI Key: NGMNECDQEUZWGV-UHFFFAOYSA-N
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Description

N’-(1-ethylpiperidin-4-ylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a piperidine ring and a trichlorophenoxy group, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-ethylpiperidin-4-ylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide typically involves the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of 2,4,5-trichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Formation of the Piperidine Derivative: Separately, 1-ethylpiperidine is synthesized through the alkylation of piperidine with ethyl bromide.

    Condensation Reaction: The final step involves the condensation of the hydrazide with the piperidine derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(1-ethylpiperidin-4-ylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(1-ethylpiperidin-4-ylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-methylpiperidin-4-ylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide
  • N’-(1-ethylpiperidin-4-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide

Uniqueness

N’-(1-ethylpiperidin-4-ylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide is unique due to the presence of the trichlorophenoxy group, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C15H18Cl3N3O2

Molecular Weight

378.7 g/mol

IUPAC Name

N-[(1-ethylpiperidin-4-ylidene)amino]-2-(2,4,5-trichlorophenoxy)acetamide

InChI

InChI=1S/C15H18Cl3N3O2/c1-2-21-5-3-10(4-6-21)19-20-15(22)9-23-14-8-12(17)11(16)7-13(14)18/h7-8H,2-6,9H2,1H3,(H,20,22)

InChI Key

NGMNECDQEUZWGV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=NNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)CC1

Origin of Product

United States

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